molecular formula C13H19NO2 B6146951 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine CAS No. 1823708-38-8

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B6146951
CAS No.: 1823708-38-8
M. Wt: 221.29 g/mol
InChI Key: SDLMZWZCKFQVFY-UHFFFAOYSA-N
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Description

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of an oxane (tetrahydropyran) ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

    Attachment of the oxane ring to the phenyl group: This step often involves nucleophilic substitution reactions where the oxane ring is introduced to a halogenated phenyl compound.

    Introduction of the ethanamine group: The final step involves the reaction of the intermediate with ethanamine under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The oxane ring and phenyl group can facilitate binding to hydrophobic pockets in proteins.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various organic transformations.

Comparison with Similar Compounds

    1-[4-(propan-2-yloxy)phenyl]ethan-1-amine: Similar structure but with a propan-2-yloxy group instead of an oxane ring.

    1-[4-(methoxy)phenyl]ethan-1-amine: Contains a methoxy group instead of an oxane ring.

Uniqueness: 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1823708-38-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO2/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,10,13H,2-4,9,14H2,1H3

InChI Key

SDLMZWZCKFQVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCO2)N

Purity

95

Origin of Product

United States

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